molecular formula C24H49NO2 B14479576 2-Propanol, 1,1'-(octadecenylimino)bis- CAS No. 65086-71-7

2-Propanol, 1,1'-(octadecenylimino)bis-

Katalognummer: B14479576
CAS-Nummer: 65086-71-7
Molekulargewicht: 383.7 g/mol
InChI-Schlüssel: XAIZPOWRIVCNAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 1,1’-(octadecenylimino)bis- is a chemical compound with the molecular formula C24H49NO2. It is also known as oleyl amine ethoxylate 2PO. This compound is characterized by the presence of a long hydrocarbon chain and an imino group, making it a versatile molecule with various applications in different fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1,1’-(octadecenylimino)bis- typically involves the reaction of oleylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction. The process involves the nucleophilic attack of the amine group on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Propanol, 1,1’-(octadecenylimino)bis- is carried out in large reactors where oleylamine and propylene oxide are mixed in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain the final compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 1,1’-(octadecenylimino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The imino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Propanol, 1,1’-(octadecenylimino)bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: The compound is employed in the formulation of biological assays and as a stabilizing agent for proteins and enzymes.

    Medicine: It is used in the development of pharmaceutical formulations and drug delivery systems.

    Industry: The compound finds applications in the production of cosmetics, detergents, and other personal care products.

Wirkmechanismus

The mechanism of action of 2-Propanol, 1,1’-(octadecenylimino)bis- involves its interaction with various molecular targets. The long hydrocarbon chain allows it to interact with lipid membranes, altering their properties and enhancing the solubility of hydrophobic compounds. The imino group can form hydrogen bonds with other molecules, stabilizing their structures and enhancing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1’-(octadecenylimino)bis(2-propanol)
  • Oleyl amine ethoxylate
  • 2-Propanol, 1,1’-(octadecen-1-ylimino)bis-

Uniqueness

2-Propanol, 1,1’-(octadecenylimino)bis- is unique due to its specific structure, which combines a long hydrocarbon chain with an imino group. This combination imparts unique properties, such as enhanced solubility and stability, making it suitable for a wide range of applications in different fields.

Eigenschaften

CAS-Nummer

65086-71-7

Molekularformel

C24H49NO2

Molekulargewicht

383.7 g/mol

IUPAC-Name

1-[2-hydroxypropyl(octadec-7-enyl)amino]propan-2-ol

InChI

InChI=1S/C24H49NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h13-14,23-24,26-27H,4-12,15-22H2,1-3H3

InChI-Schlüssel

XAIZPOWRIVCNAG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC=CCCCCCCN(CC(C)O)CC(C)O

Physikalische Beschreibung

Liquid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.